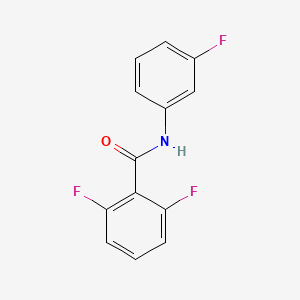![molecular formula C39H62N6O4 B13350376 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)
4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of dodecyloxy groups: The dodecyloxy groups can be introduced via nucleophilic substitution reactions using dodecyl halides.
Formation of carbohydrazide groups: The carbohydrazide groups can be introduced through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Studied for their biological activities and potential therapeutic applications.
Fluoroquinolines: Widely used as antibacterial agents.
Uniqueness
4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide is unique due to its specific substitution pattern and the presence of dodecyloxy and carbohydrazide groups. These structural features may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C39H62N6O4 |
|---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
4,6-didodecoxy-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide |
InChI |
InChI=1S/C39H62N6O4/c1-4-6-8-10-12-14-16-18-20-22-24-48-34-27-32(38(46)44-40)42-36-29(3)37-31(26-30(34)36)35(28-33(43-37)39(47)45-41)49-25-23-21-19-17-15-13-11-9-7-5-2/h26-28H,4-25,40-41H2,1-3H3,(H,44,46)(H,45,47) |
InChI Key |
ZLMXUKNYMLCDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=NC2=C(C3=C(C=C12)C(=CC(=N3)C(=O)NN)OCCCCCCCCCCCC)C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)










